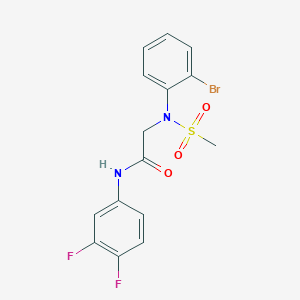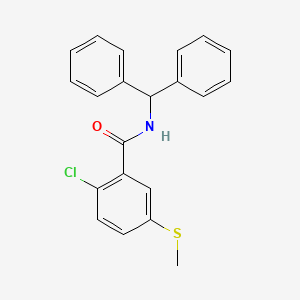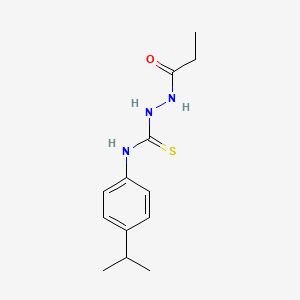![molecular formula C17H18N2O4S2 B4628403 异丙基4-(氨基羰基)-3-甲基-5-{[3-(2-噻吩基)丙烯酰基]氨基}-2-噻吩甲酸酯](/img/structure/B4628403.png)
异丙基4-(氨基羰基)-3-甲基-5-{[3-(2-噻吩基)丙烯酰基]氨基}-2-噻吩甲酸酯
描述
Synthesis Analysis
The synthesis of complex thiophene derivatives, such as "isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate," often involves multistep reactions including Michael additions, esterification, and cyclization processes. For instance, thiophene derivatives have been synthesized through reactions involving deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates, followed by saponification processes for ester group elimination (El-Agha et al., 2018).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of thiophene rings, which can significantly influence the molecule's electronic and optical properties. X-ray crystallography and theoretical calculations are common methods used to establish the conformation and structure of such molecules. For example, the structure of isopropyl N-(2-furoyl)thiocarbamate, a related compound, was determined to exhibit an E, Z' conformation, highlighting the influence of thiophene and related groups on molecular geometry (Plutín et al., 2005).
Chemical Reactions and Properties
Thiophene derivatives like "isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate" are involved in various chemical reactions, including conjugate reduction, alkylations, and cycloadditions. These reactions can lead to the formation of new bonds and functional groups, altering the compound's properties and potential applications. For instance, 4-alkoxycarbonyl and aminocarbonyl-substituted isoxazoles, similar in structure to thiophene derivatives, show conjugate reduction to delta2-isoxazolines, demonstrating the reactive nature of such compounds (Lee et al., 2006).
科学研究应用
聚合和聚合物性质
受控聚合: 与本化合物类似的异丙基丙烯酰胺已用于受控聚合过程中。例如,N-异丙基丙烯酰胺已在室温下使用 RAFT 聚合成功地聚合在受控条件下,这可能与制造热敏聚合物有关 (Convertine 等人,2004 年).
聚合中的光引发: 具有丙烯酰基的化合物,类似于异丙基4-(氨基羰基)-3-甲基-5-{[3-(2-噻吩基)丙烯酰基]氨基}-2-噻吩甲酸酯,已被研究为紫外光固化涂料中的光引发剂。这表明它们在暴露于紫外线下引发聚合反应的潜力 (Angiolini 等人,1997 年).
热敏聚合物的合成: 异丙基丙烯酰胺衍生物已用于制造热敏水凝胶微球。这些微球可以根据温度改变相态,表明在受控药物释放或作为刺激响应材料中的潜在应用 (Shiroya 等人,1995 年).
药物化学和药物开发
血红蛋白的变构调节剂: 对与查询化合物在结构上相似的化合物的研究表明,在开发血红蛋白的变构效应器方面具有潜力。此类化合物可以影响血红蛋白的氧亲和力,这对于缺血或中风治疗等临床应用可能很重要 (Randad 等人,1991 年).
氨基酸衍生物的合成: 该化合物的结构表明在氨基酸衍生物的合成中具有潜在用途,因为类似的化合物已经为此目的进行了合成。此类衍生物对于开发新药或在生物化学研究中至关重要 (Effenberger 等人,1994 年).
其他应用
自由基聚合的光引发剂: 类似的化合物已被探索作为自由基聚合的光引发剂,用于生产用于包装或生物医学应用的聚合物。它们在可见光下引发聚合的能力使它们在特定工业应用中特别有利 (Wu 等人,2016 年).
大环化合物的合成: 本化合物的结构表明其在合成大环化合物中的潜力,大环化合物在各种化学和制药应用中至关重要。类似的化合物已被用于制造大环结构,表明在复杂分子合成中具有潜在用途 (Taits 等人,1970 年).
属性
IUPAC Name |
propan-2-yl 4-carbamoyl-3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-9(2)23-17(22)14-10(3)13(15(18)21)16(25-14)19-12(20)7-6-11-5-4-8-24-11/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOIAOBPPIPQAF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CS2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CS2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4-carbamoyl-3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-oxo-2H-chromen-3-yl)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4628325.png)
![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4628332.png)
![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)
![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)
![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4628350.png)
![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)


![allyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)
